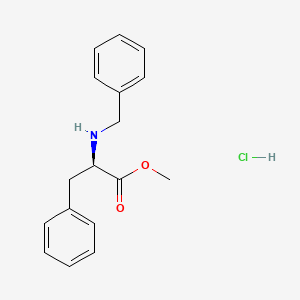

Bzl-D-phe-ome hcl

Description

Contextualization within Amino Acid Derivatives and Peptide Chemistry

N-Benzyl-D-phenylalanine methyl ester hydrochloride belongs to the broad class of amino acid derivatives. abmole.com These are molecules that are structurally similar to the 20 proteinogenic amino acids but have been modified in some way. In the case of Bzl-D-Phe-OMe·HCl, two key modifications have been made to the D-phenylalanine structure: the nitrogen of the amino group is protected by a benzyl (B1604629) group, and the carboxylic acid is converted to a methyl ester. vulcanchem.com This hydrochloride salt form also enhances its stability and simplifies its purification. vulcanchem.com

These modifications are crucial for its application in peptide chemistry. The benzyl and methyl ester groups serve as protecting groups, temporarily blocking the reactive amino and carboxyl functionalities. This protection is essential during the stepwise construction of peptides, preventing unwanted side reactions and ensuring that the amino acids are linked in the correct sequence. vulcanchem.com The benzyl group, in particular, offers steric protection during peptide coupling reactions. vulcanchem.com The methyl esterification of the carboxyl group improves the compound's solubility in organic solvents, a desirable property for many synthetic procedures. vulcanchem.com

The incorporation of such modified amino acids into peptide chains can lead to the creation of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as increased stability against enzymatic degradation, enhanced potency, and better bioavailability. sigmaaldrich.com The unique structural characteristics of Bzl-D-Phe-OMe·HCl make it a valuable building block in the synthesis of these modified peptides, allowing researchers to create complex molecules with specific biological activities for applications in drug discovery. chemimpex.com

Historical Development and Initial Applications in Organic Synthesis

Early applications of related phenylalanine derivatives can be seen in classic peptide synthesis methodologies. For instance, the Anderson test, used to assess racemization during peptide coupling, involves the coupling of Z-Gly-Phe-OH to H-Gly-OEt. thieme-connect.de This highlights the long-standing use of protected phenylalanine derivatives in the field.

The synthesis of N-benzyl-D-phenylalanine methyl ester hydrochloride itself typically involves the benzylation of D-phenylalanine, followed by esterification. vulcanchem.com A common method for benzylation is the reaction of the amino acid with benzyl bromide. vulcanchem.com Esterification can then be achieved by treating the product with methanol (B129727) in the presence of an acid catalyst. vulcanchem.com

Initial applications in organic synthesis centered on its role as a protected amino acid in peptide synthesis. Researchers have utilized it in the solid-phase peptide synthesis (SPPS) of various peptides. vulcanchem.com For example, its L-enantiomer has been used as a phenylalanine source in the synthesis of leu-enkephalin, a naturally occurring opioid peptide. vulcanchem.com

Significance as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

The chirality of N-Benzyl-D-phenylalanine methyl ester hydrochloride is one of its most significant features. Chirality, or "handedness," is a critical property in biological systems, as enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities. The use of chiral building blocks like Bzl-D-Phe-OMe·HCl is essential for the synthesis of enantiomerically pure compounds, which is a crucial requirement for the development of effective and safe pharmaceuticals. chemimpex.com

As a chiral building block, Bzl-D-Phe-OMe·HCl provides a predefined stereocenter that can be incorporated into larger, more complex molecules. This allows chemists to control the three-dimensional structure of the final product with a high degree of precision. This control is vital in drug design, where the specific shape of a molecule determines its ability to interact with biological targets like enzymes and receptors. chemimpex.com

Beyond its role in peptide synthesis, this compound serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its structural framework can be elaborated upon through various chemical transformations to create novel therapeutic agents. For example, derivatives of Bzl-D-Phe-OMe·HCl can act as prodrugs for neurotransmitter precursors. vulcanchem.com It is also employed in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com The ability to use this compound as a starting material for multi-step syntheses underscores its importance in the field of medicinal chemistry and drug discovery. chemimpex.com

Interactive Data Tables

Below are tables summarizing key information about N-Benzyl-D-phenylalanine methyl ester hydrochloride.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-(benzylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZZMDPUTVSOH-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl D Phenylalanine Methyl Ester Hydrochloride

Conventional Solution-Phase Synthesis Approaches

Traditional synthesis of N-Benzyl-D-phenylalanine methyl ester hydrochloride in solution typically involves a two-step process: the esterification of D-phenylalanine followed by the N-alkylation of the resulting ester.

Esterification and N-Alkylation Protocols

The initial step is the esterification of the carboxylic acid group of D-phenylalanine to form D-phenylalanine methyl ester. This is commonly achieved by reacting D-phenylalanine with methanol (B129727) in the presence of an acid catalyst. ontosight.ai Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, where it is added dropwise to a suspension of D-phenylalanine in methanol, often at reduced temperatures initially, followed by reflux. researchgate.net This method is known for its high efficiency, often yielding the hydrochloride salt of the methyl ester in quantitative amounts. researchgate.net An alternative, though sometimes less efficient, method utilizes acetyl chloride in methanol.

The subsequent N-alkylation step introduces the benzyl (B1604629) group to the amino function of D-phenylalanine methyl ester. A prevalent method for this is reductive amination. This involves the reaction of D-phenylalanine methyl ester with benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the secondary amine. researchgate.net A variety of reducing agents can be employed for this step. The final product is then isolated as the hydrochloride salt. chemimpex.com

Optimization of Reaction Conditions and Yields in Solution-Phase Syntheses

The optimization of reaction parameters is crucial for maximizing the yield and purity of N-Benzyl-D-phenylalanine methyl ester hydrochloride. In the esterification step, the choice of acid catalyst and reaction conditions significantly impacts the outcome. The use of thionyl chloride in methanol is often preferred due to shorter reaction times (2–24 hours) and higher yields (95–100%) compared to methods using acetyl chloride (12–24 hours, 80–95% yield). Reactions are typically carried out at temperatures ranging from 70–75°C.

For the reductive amination step, the choice of catalyst and reaction conditions is critical to ensure high conversion and to minimize side reactions. Studies have explored various Lewis acids and reaction parameters to improve diastereoselectivity in similar reactions. d-nb.info For the reductive amination of phenylalanine ester hydrochloride salt with benzaldehyde, the use of platinum on carbon (Pt/C) as a catalyst in the presence of calcium hydride has been shown to afford the desired N-benzylated product in a 71% isolated yield. rsc.org The reaction conditions, including solvent, temperature, and pressure, are all key factors that can be adjusted to optimize the synthesis.

Below is a data table summarizing the yields for the key synthetic steps.

Table 1: Yields of Conventional Synthesis Steps

| Step | Reagents and Conditions | Yield (%) | Reference |

| Esterification | D-phenylalanine, Thionyl chloride, Methanol, 75°C, 2h | Quantitative | researchgate.net |

| Esterification | D-phenylalanine, Acetyl chloride, Methanol, 70°C, overnight | Quantitative | researchgate.net |

| Reductive Amination | Phenylalanine ester hydrochloride, Benzaldehyde, Pt/C, CaH₂, 60°C, 16h | 71 | rsc.org |

Enzymatic Synthesis Pathways and Biocatalytic Approaches

Enzymatic methods offer a highly selective and environmentally benign alternative to conventional chemical synthesis. Enzymes such as lipases and transaminases are particularly relevant for the synthesis of chiral amino acid derivatives. nih.govcapes.gov.brdiva-portal.org

Lipases can be employed in the kinetic resolution of racemic amino esters. For instance, lipase (B570770) PSIM (from Burkholderia cepacia) has been used for the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding enantiomerically pure amino acids and unreacted esters with excellent enantiomeric excess (ee) values (≥99%). nih.gov While this specific example is for a β-amino acid, the principle is applicable to the resolution of α-amino esters. Lipases from Rhizomucor miehei and porcine pancreas have also been used for the regioselective synthesis of L-phenylalanyl esters of D-glucose. nih.gov

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. capes.gov.brmbl.or.kr (R)-selective transaminases can catalyze the asymmetric amination of a suitable keto-acid precursor to produce D-amino acids with high enantiomeric purity. asm.org For example, a broad-range D-amino acid transaminase has been used for the asymmetric synthesis of D-phenylalanine, achieving 86% conversion. capes.gov.br This approach, if applied to a benzylated keto-acid precursor, could provide a direct enzymatic route to N-benzyl-D-phenylalanine.

The following table presents findings from studies on enzymatic synthesis relevant to the target compound.

Table 2: Relevant Enzymatic Synthesis Findings

| Enzyme | Reaction Type | Substrate(s) | Product | Key Finding | Reference |

| Lipase PSIM | Kinetic Resolution (Hydrolysis) | Racemic β-amino carboxylic ester hydrochlorides | (S)-amino acids and (R)-amino esters | Excellent ee (≥99%) and good yields (>48%) | nih.gov |

| D-Amino Acid Transaminase | Asymmetric Synthesis | Phenylpyruvic acid, Amine donor | D-phenylalanine | 86% conversion | capes.gov.br |

| Capronia epimyces Transaminase (mutant F113T) | Asymmetric Amination | Pyruvate, (R)-α-methylbenzylamine | D-alanine | 95.2% conversion yield | asm.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of N-Benzyl-D-phenylalanine methyl ester hydrochloride aims to reduce the environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. rsc.org

A key strategy in greening the N-alkylation step is the use of alcohols as alkylating agents, with water being the only byproduct. nih.gov This "hydrogen borrowing" methodology, often catalyzed by transition metals like iridium or iron, provides a sustainable alternative to traditional methods that use alkyl halides and generate stoichiometric waste. researchgate.netrsc.orgnih.gov The choice of solvent also plays a crucial role. The use of greener solvents, such as propylene (B89431) carbonate, or conducting reactions under neat (solvent-free) conditions can significantly improve the environmental profile of the synthesis. mdpi.comrsc.org For example, propylene carbonate has been successfully used as both a reagent and a solvent for the N-alkylation of various heterocycles. mdpi.com

Biocatalysis, as discussed in the previous section, is inherently a green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification processes. diva-portal.orgmbl.or.kr The development of robust and recyclable biocatalysts is a key area of research for making these processes industrially viable.

Role in Complex Molecule Synthesis

Peptide Synthesis Strategies

The construction of peptides, which are chains of amino acids, can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS). bachem.comresearchgate.net Bzl-D-phe-ome HCl finds its application in these strategies, where its protected functional groups prevent unwanted side reactions during the step-by-step assembly of the peptide chain. vulcanchem.com

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

In SPPS, the peptide is assembled while one end is chemically anchored to an insoluble solid support, or resin. bachem.comlsu.edu This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. lsu.edu The use of protected amino acids like this compound is fundamental to this process. vulcanchem.com

The success of SPPS relies on a system of orthogonal protecting groups, which can be removed under different chemical conditions. nih.govcsic.es The two most common strategies are the Boc/Bzl and Fmoc/tBu strategies. nih.govbiosynth.com

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminus and benzyl (B1604629) (Bzl)-based groups for more stable, or "permanent," side-chain protection. researchgate.netnih.gov The Bzl group on this compound is compatible with this strategy. iris-biotech.de The final cleavage from the resin and removal of side-chain protectors often requires strong acids. nih.gov

The Fmoc/tBu strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu) based groups for side-chain protection. nih.govcsic.es This is often preferred due to the milder conditions required for Fmoc group removal. nih.gov The benzyl group of this compound is stable to the basic conditions used for Fmoc deprotection, making it compatible with this strategy as well. iris-biotech.deug.edu.pl The Alloc (allyloxycarbonyl) protecting group is also compatible with both Boc/Bzl and Fmoc/tBu strategies. iris-biotech.deug.edu.pl

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Moderately strong acid (e.g., TFA) nih.gov | Base (e.g., Piperidine) csic.es |

| Side-Chain Protection | Benzyl (Bzl) ethers, esters, etc. nih.gov | tert-Butyl (tBu) ethers, esters, etc. nih.gov |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) nih.govthermofisher.com | Mild acid (e.g., TFA) nih.gov |

| Bzl-D-phe-ome Compatibility | The Bzl group is a core component of this strategy. iris-biotech.de | The Bzl group is stable to the base used for Fmoc removal. iris-biotech.deug.edu.pl |

The systematic and repetitive nature of SPPS makes it highly suitable for automation. lsu.edu Automated peptide synthesizers can perform the cycles of deprotection, washing, coupling, and washing required to build a peptide sequence. thermofisher.combiorxiv.org These systems can be used for parallel synthesis, allowing for the rapid creation of numerous different peptides simultaneously, which is invaluable for screening and drug development. The use of pre-activated amino acid building blocks, including derivatives of phenylalanine, is a key component of these automated protocols. biorxiv.org Microwave irradiation is often integrated into these automated systems to significantly accelerate the coupling and deprotection steps. biorxiv.orgresearchgate.net

Compatibility with Various Protecting Group Strategies (e.g., Boc/Bzl, Fmoc/tBu)

Solution-Phase Peptide Synthesis (SolPPS) Methodologies

Also known as liquid-phase peptide synthesis (LPPS), this classical approach involves carrying out all reactions in a solution. bachem.comresearchgate.net While it can be more time-consuming due to the need for purification after each step, it is often used for large-scale synthesis of shorter peptides. bachem.com The Boc/Bzl protecting group strategy is frequently preferred for solution-phase synthesis. researchgate.net

The formation of the amide bond between two amino acids is not spontaneous and requires the use of coupling reagents to "activate" the carboxylic acid group.

T3P® (Propylphosphonic Anhydride) is a versatile and efficient coupling reagent known for minimizing racemization, which is the unwanted conversion of an amino acid from one chiral form to another. nih.govnih.gov It has been successfully used in the synthesis of Nα-2-thiophenoyl-phenylalanine derivatives from Boc-protected phenylalanine, demonstrating its utility in creating specific peptide-like molecules without loss of stereochemical integrity. nih.gov T3P® functions by forming a highly reactive mixed anhydride (B1165640) with the N-protected amino acid, which is then readily attacked by the amine of the next amino acid. mdpi.com It is effective for both N-Boc and N-Fmoc protected amino acids. mdpi.com

Hypervalent Iodine Reagents have emerged as environmentally friendly and highly efficient reagents for peptide bond formation. beilstein-journals.orgresearchgate.net Reagents like FPID and IBA-OBz can mediate peptide coupling, including in solid-phase synthesis, often without the need for additional racemization suppressants. vulcanchem.combeilstein-journals.org These reagents offer a green chemistry approach as they can often be regenerated and reused. beilstein-journals.org They have been shown to be effective for coupling both standard and sterically hindered amino acids. researchgate.netthieme-connect.com

| Reagent Class | Example(s) | Key Features & Applications |

| Phosphonium (B103445) Salts | PyBOP® | Known for low racemization; used with Boc-protected phenylalanine. nih.gov |

| Phosphonic Anhydrides | T3P® | Prevents epimerization; used for coupling N-Fmoc-L-phe. nih.govmdpi.com |

| Hypervalent Iodine(III) | FPID, IBA-OBz | Recyclable, low toxicity; applied in both SPPS and SolPPS. vulcanchem.combeilstein-journals.org |

| Uronium/Aminium Salts | HBTU, HATU | Commonly used in both SPPS and SolPPS. mdpi.comdokumen.pub |

The application of microwave irradiation has become a significant advancement in peptide synthesis, dramatically reducing reaction times for both coupling and deprotection steps. researchgate.netresearchgate.net This technique has been successfully applied to both solid-phase and solution-phase synthesis. biorxiv.orgresearchgate.net For instance, microwave-assisted esterification of N-acetyl-L-phenylalanine has been shown to be more effective than conventional heating methods. researchgate.netmdpi.com In the context of SPPS, microwave heating can significantly improve the efficiency of incorporating bulky or sterically hindered amino acids, including phenylalanine derivatives, leading to higher purity and yields in shorter timeframes. biorxiv.org

Utilization of Coupling Reagents and Additives (e.g., T3P®, Hypervalent Iodine Reagents)

Chemoenzymatic Peptide Synthesis Applications

The integration of enzymatic methods into chemical synthesis, known as chemoenzymatic synthesis, leverages the high selectivity and mild reaction conditions of biocatalysts. nih.gov This approach is particularly advantageous in peptide synthesis, where issues like racemization and the need for extensive protecting group strategies are common in purely chemical methods. nih.govthieme-connect.de

Enzymes, particularly proteases such as thermolysin, α-chymotrypsin, and papain, can catalyze the formation of peptide bonds in a process that is the reverse of their natural hydrolytic function. thieme-connect.derug.nlresearchgate.net In these kinetically controlled syntheses, an activated acyl donor, such as an amino acid ester, reacts with the enzyme to form a covalent acyl-enzyme intermediate. thieme-connect.deresearchgate.net This intermediate is then attacked by the amino group of a nucleophile (another amino acid or peptide) to form a new peptide bond. thieme-connect.de

This compound, as a protected amino acid ester, is a suitable nucleophilic component in such reactions. Alternatively, its corresponding N-protected acid could serve as the acyl donor. Research has demonstrated the effectiveness of various proteases in coupling N-protected amino acid esters to form dipeptides and larger peptide fragments. frontiersin.orgnih.gov For instance, studies on hypervalent iodine(III) reagents have shown rapid and high-yield dipeptide formation by coupling Boc-protected amino acids with amino acid methyl esters, a process analogous to how this compound would participate. frontiersin.orgnih.gov The use of enzymes in these coupling reactions circumvents the need for harsh chemical coupling agents and minimizes side reactions. nih.govthieme-connect.de

The table below summarizes representative conditions for enzyme-mediated peptide coupling, illustrating the variety of enzymes and conditions employed in such syntheses.

| Enzyme | Acyl Donor Example | Nucleophile Example | Solvent System | Typical Yield | Reference |

| Thermolysin | Z-L-Asp | DL-Phe-OMe | Aqueous | 92% | thieme-connect.de |

| Subtilisin 8350 | Boc-Tyr-D-Ala-Phe-Gly-OEt | H-Tyr-Pro-Ser(Bzl)-NH₂ | H₂O/DMF (1:1) | 80% | thieme-connect.de |

| Alcalase | Z-Amino Acid Esters | Arylamines | Near-anhydrous | 50-95% | researchgate.net |

| α-Chymotrypsin | Cys-OEt | Cys-OEt (polymerization) | Frozen Aqueous (-20°C) | 85% | nih.gov |

A primary advantage of enzymatic peptide synthesis is the exceptional control over stereochemistry. thieme-connect.de Enzymes exhibit high stereoselectivity, often discriminating between L- and D-enantiomers of amino acids, which completely avoids the racemization that can plague chemical coupling methods. nih.govthieme-connect.de

This stereoselectivity is powerfully demonstrated in the industrial synthesis of the artificial sweetener aspartame (B1666099) (L-Asp-L-Phe-OMe). rug.nl In this process, the enzyme thermolysin is used to couple Z-L-aspartic acid with a racemic mixture of D,L-phenylalanine methyl ester. The enzyme is strictly selective for the L-isomer of Phe-OMe, ensuring that only the desired L-L dipeptide is formed. rug.nl The unreacted D-Phe-OMe can then be easily separated, racemized, and recycled, making the process highly efficient and economical. rug.nl

Similarly, when a D-amino acid derivative like this compound is used as a substrate, specific enzymes can be selected to ensure its incorporation into a growing peptide chain with complete retention of its D-configuration. This allows for the precise synthesis of peptides containing D-amino acids, which are often incorporated to increase metabolic stability or to impose specific conformational constraints. Biocatalysis has been shown to enable the stereoselective synthesis of complex molecules like amino-polyols from prochiral starting materials, highlighting the power of enzymes in controlling multiple chiral centers. nih.gov

Enzyme-Mediated Peptide Coupling Reactions

Synthesis of Peptidomimetics and Constrained Peptide Architectures

This compound is a valuable building block for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability, bioavailability, or receptor affinity. chemimpex.com

N-alkylation, particularly N-methylation, of peptide bonds is a common strategy to increase resistance to enzymatic degradation and to modulate conformation. researchgate.net The resulting N-alkylated peptides often exhibit improved therapeutic potential. The availability of N-methylated analogs, such as N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride, demonstrates the direct application of this class of compounds in synthesizing N-alkylated peptides. chemimpex.comiris-biotech.de

A standard method for creating these structures is the reductive alkylation of amino acid esters. researchgate.net This process typically involves forming an imine between the amino acid ester and an aldehyde, which is then reduced, often using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated amino acid. researchgate.net This building block can then be incorporated into a peptide sequence using standard synthesis protocols.

The table below outlines a general approach to synthesizing N-alkyl amino acids, the foundational step for their inclusion in peptide sequences.

| Step | Reagents | Purpose | Reference |

| Imine Formation | Amino Acid Ester, Aldehyde (e.g., formaldehyde) | Forms a Schiff base intermediate. | researchgate.net |

| Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine to the secondary amine. | researchgate.net |

| Purification | Chromatography or Recrystallization | Isolates the pure N-alkyl amino acid derivative. | researchgate.net |

To overcome the inherent flexibility and metabolic instability of linear peptides, constrained architectures such as cyclic peptides and peptides containing non-hydrolyzable bond isosteres are synthesized.

Cyclic Peptides: Cyclization dramatically improves the metabolic stability and conformational rigidity of peptides. issuu.com D-amino acids like D-phenylalanine are frequently incorporated into cyclic structures to promote specific turn conformations (β-turns) that are critical for biological activity. rsc.org The synthesis of cyclic dipeptides (dioxopiperazines), such as those containing D-Pro and D-Phe, highlights the use of D-amino acid precursors in forming these constrained rings. rsc.org

Hydroxyethylene Dipeptide Isosteres: The peptide bond (-CO-NH-) can be replaced by a hydroxyethylene isostere (-CH(OH)-CH₂-) to create a non-hydrolyzable peptide analog that can act as a potent enzyme inhibitor, particularly for proteases. A convergent and stereoselective synthesis for these isosteres has been developed, which can be adapted to include a variety of side chains, including the benzyl group of phenylalanine. acs.org This methodology allows for the efficient creation of dipeptide mimics with high diastereoselectivity, providing valuable tools for drug discovery. acs.orgnih.gov The synthesis often involves the coupling of α-hydroxy esters with other chiral building blocks to construct the isosteric core. acs.org

The following table details key findings from a study on the synthesis of hydroxyethylene dipeptide isosteres, showing the complexity and precision of these methods. acs.org

| Product Isostere | Overall Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| 1dc : Dibenzyl-Ser(Bzl)ΨCHOHCH₂Val-OMe | ~15-25% (overall) | >95% | >95% | acs.org |

| 1da : Dibenzyl-Ser(Bzl)ΨCHOHCH₂Nva-OMe | ~15-25% (overall) | >95% | >95% | acs.org |

| 3da : Dibenzyl-Ser(Bzl)ΨCOCH₂Nva-OMe | 42% (from precursor 4d) | 94% | >95% | acs.org |

| 3ee : Dibenzyl-NvaΨCOCH₂Phe-OMe | 46% (from precursor 4e) | 90% | >95% | acs.org |

This compound is an exemplary building block for the rational design of modified peptide analogs where specific structural changes are intended to probe biological function or enhance therapeutic activity. chemimpex.com The incorporation of a D-amino acid can dramatically alter the peptide's three-dimensional structure and its interaction with biological receptors.

For example, in structure-activity relationship (SAR) studies of Neurokinin A (NKA) analogs, the systematic replacement of a key phenylalanine residue with constrained analogs like D-Phe or β-methyl-phenylalanine (β-MePhe) was used to investigate the conformational requirements for receptor binding. researchgate.net Such modifications, which restrict the dihedral angles of the amino acid side chain, provide critical insights into the bioactive conformation of the peptide ligand. These studies demonstrate that introducing conformational constraints or changing the stereochemistry at a specific position can have a cumulative effect on binding affinity, guiding the design of more potent and selective analogs. researchgate.net

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-Benzyl-D-phenylalanine methyl ester hydrochloride |

| Bzl-N-Me-D-Phe-OMe HCl | N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride |

| Z-L-Asp | N-Carbobenzyloxy-L-aspartic acid |

| DL-Phe-OMe | DL-Phenylalanine methyl ester |

| Aspartame | L-Aspartyl-L-phenylalanine methyl ester |

| Boc-Tyr-D-Ala-Phe-Gly-OEt | N-tert-Butoxycarbonyl-L-tyrosyl-D-alanyl-L-phenylalanyl-glycine ethyl ester |

| H-Tyr-Pro-Ser(Bzl)-NH₂ | L-Tyrosyl-L-prolyl-O-benzyl-L-serine amide |

| Cys-OEt | L-Cysteine ethyl ester |

| NaBH₃CN | Sodium cyanoborohydride |

| D-Phe | D-Phenylalanine |

| β-MePhe | β-Methyl-phenylalanine |

| Neurokinin A (NKA) | A tachykinin peptide |

Asymmetric Synthesis Beyond Peptides

Utilization as a Chiral Auxiliary for Enantiopure Compound Production

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. This compound and related phenylalanine derivatives are effective auxiliaries due to their defined stereochemistry, steric bulk, and the relative ease of their attachment and subsequent cleavage. chemimpex.comgoogle.com

The fundamental principle behind its function lies in creating a diastereomeric intermediate. When this compound is attached to a prochiral molecule, it forms two diastereomers that have different physical properties and, crucially, different energy landscapes for subsequent reactions. The bulky benzyl and phenyl groups of the auxiliary effectively shield one face of the reactive center (e.g., an enolate or a double bond). This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. unirioja.es

Research has demonstrated the application of phenylalanine methyl ester derivatives in various asymmetric reactions. For example, N-acryloyl-L-phenylalanine methyl ester, an analogue, has been used in Diels-Alder reactions. cdnsciencepub.com In these reactions, the phenylalanine-derived auxiliary directs the approach of a diene to the dienophile, influencing the stereochemistry of the resulting cycloadduct. unirioja.escdnsciencepub.com The level of diastereoselectivity can be highly dependent on the reaction conditions, such as the choice of Lewis acid catalyst. cdnsciencepub.com Similarly, chiral auxiliaries derived from phenylalanine have been instrumental in the asymmetric synthesis of complex molecules like β-substituted δ-ketoesters through Michael additions. researchgate.net

The process generally involves:

Attachment: Covalently bonding the chiral auxiliary (the phenylalanine derivative) to a prochiral substrate molecule.

Stereoselective Reaction: Performing a reaction (e.g., alkylation, addition, cyclization) where the auxiliary directs the formation of a new stereocenter.

Cleavage: Removing the auxiliary to yield the enantiomerically enriched target molecule and recovering the auxiliary for potential reuse. acs.org

This methodology allows for the production of enantiomerically pure compounds, which is critical in fields like medicinal chemistry where the biological activity of a molecule can be dependent on its specific stereoisomeric form. chemimpex.com

Stereoselective Reactions and Derivatizations

The application of this compound and its analogues as chiral auxiliaries is evident in a variety of stereoselective reactions and derivatizations. A key strategy involves the generation of a chiral enolate from the N-acylated auxiliary, which can then react with electrophiles.

For instance, the alkylation of chiral glycine (B1666218) equivalents, where a glycine moiety is attached to a phenylalanine-derived chiral auxiliary, is a well-established method for synthesizing non-proteinogenic amino acids. In a model study, the alkylation of an enolate derived from N-benzoyl glycinate (B8599266) esterified with (-)-8-phenylmenthol (B56881) (another chiral auxiliary, but demonstrating the principle) with benzyl bromide proceeded with high stereoselectivity, yielding the product with a 92% diastereomeric excess (de). doi.org This high degree of stereocontrol is attributed to the fixed conformation of the chiral enolate, which dictates the trajectory of the incoming electrophile. doi.org

The following table summarizes findings from various studies on stereoselective reactions using phenylalanine derivatives and similar chiral auxiliaries, highlighting the level of stereochemical control achieved.

Table 1: Stereoselective Reactions Utilizing Phenylalanine Derivatives and Analogous Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary System | Electrophile / Reagent | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Product Type |

| Alkylation | 15N-labeled 8-phenylmenthylhippurate (chiral glycine equivalent) | (S)-(+)-benzyl-α-d-mesylate | 92% d.e. (at α-carbon) | Doubly labeled phenylalanine derivative doi.org |

| Diels-Alder Reaction | N-acryloyl-L-phenylalanine methyl ester with AlCl₃ | Cyclopentadiene | Moderate d.e. | (1R, 2R)-cycloadduct cdnsciencepub.com |

| Conjugate Addition | Chiral 2-acetamidoacrylates derived from various chiral alcohols | Phenylmagnesium bromide / CuI | Up to 44% d.e. | N-acetylphenylalanine esters csic.es |

| Michael Addition | SAMP/RAMP hydrazones with α,β-unsaturated esters (auxiliary derived from phenylalanine methyl esters) | Various α,β-unsaturated esters | ≥96% e.e. | β-substituted δ-ketoesters researchgate.net |

| Alkylation | Ni(II) complex of glycine Schiff base | Fluorine-containing benzyl chlorides | <90% e.e. | (S)-fluorinated phenylalanines beilstein-journals.org |

Stereochemical Integrity and Control in Synthetic Processes

Mechanisms of Racemization and Epimerization in Peptide Coupling

The loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis is primarily due to racemization or epimerization. thieme-connect.de These processes are particularly prevalent during the activation of the carboxylic acid group, a necessary step for amide bond formation. mdpi.com

Two main mechanisms are responsible for this loss of chirality:

Direct Enolization: This mechanism involves the direct abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. thieme-connect.demdpi.com Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. Factors that increase the acidity of the α-proton, such as the presence of electron-withdrawing groups in the amino acid side chain, can enhance the rate of this process. mdpi.com

Oxazolone (B7731731) Formation: This is considered the most significant pathway for racemization in peptide coupling. mdpi.com The activated N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to a symmetric and achiral intermediate. Nucleophilic attack by the incoming amine on this intermediate can then occur from either side, yielding a racemic or epimerized peptide product. mdpi.comnih.gov The formation of this intermediate is influenced by the nature of the protecting group, the activating agent, and the reaction conditions. rsc.org For instance, N-acetyl or N-benzoyl protected amino acids are particularly prone to racemization via the oxazolone mechanism. nih.gov

For phenylalanine derivatives like Bzl-D-phe-ome hcl, the phenyl group can stabilize the carbanion formed upon deprotonation, potentially increasing the susceptibility to racemization. mdpi.com

Strategies for Minimizing Chiral Degradation during Synthesis

Several strategies have been developed to minimize or prevent racemization and epimerization during peptide synthesis. These approaches focus on controlling the reaction conditions and the choice of reagents.

Coupling Reagents and Additives: The selection of the coupling reagent is critical. While carbodiimides like DCC and EDC are widely used, they can promote racemization. bachem.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs can suppress racemization by reacting with the activated intermediate to form an active ester, which is less prone to oxazolone formation. bachem.compeptide.com Other modern coupling reagents, including phosphonium (B103445) and uronium salts, are also designed to minimize racemization. rsc.orgbachem.com

Protecting Groups: The choice of the N-terminal protecting group influences the rate of racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl-type protecting groups as they are less likely to form oxazolone intermediates. peptide.com

Reaction Conditions:

Base: The type and amount of base used can significantly impact racemization. mdpi.com Weaker bases, such as N-methylmorpholine (NMM), are often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA). bachem.com

Solvent: The polarity of the solvent can affect the reaction rates and the stability of intermediates. Nonpolar solvents can sometimes favor racemization.

Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.

"Racemization-Free" Coupling Reagents: Ongoing research focuses on developing novel coupling reagents that inherently avoid racemization pathways. rsc.org These include reagents that operate under mild conditions and avoid the formation of highly reactive intermediates that lead to chiral degradation. rsc.org

A summary of strategies to minimize racemization is presented in the table below.

| Strategy | Approach | Rationale |

| Coupling Reagents | Use of additives like HOBt with carbodiimides. | Forms active esters that are less prone to oxazolone formation. bachem.compeptide.com |

| Employing phosphonium or uronium salt-based reagents. | Designed for high coupling efficiency with reduced racemization risk. rsc.orgbachem.com | |

| Protecting Groups | Utilizing urethane-type protecting groups (Boc, Fmoc). | Less susceptible to forming racemogenic oxazolone intermediates. peptide.com |

| Reaction Conditions | Using weaker bases (e.g., NMM). | Reduces the rate of base-catalyzed proton abstraction. bachem.com |

| Maintaining low reaction temperatures. | Slows down the rate of racemization reactions. | |

| Optimizing solvent polarity. | Can influence the stability of intermediates and reaction pathways. |

Analytical Methodologies for Assessing Diastereomeric and Enantiomeric Purity

The verification of the stereochemical purity of this compound and related peptide products is crucial. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for separating and quantifying enantiomers and diastereomers. researchgate.netresearchgate.net

Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector. Various CSPs are available, including those based on cyclodextrins, proteins, and polysaccharides. researchgate.netresearchgate.net For phenylalanine derivatives, teicoplanin and ristocetin-based stationary phases have shown good separation in reversed-phase mode. researchgate.net

Chiral Derivatizing Agents (CDAs): This is an indirect method where the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purity assessment and can often separate diastereomers. nih.gov The choice of the stationary phase (e.g., C18, C8) and the mobile phase composition (including pH and organic modifier) are critical for achieving separation. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC): Diastereomeric derivatives of peptides can also be separated by GC, often on conventional columns. researchgate.net

Capillary Electrophoresis (CE): CE offers high resolving power, particularly for polar compounds, and has been successfully applied to the separation of diastereomeric peptides. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, 2D-LC coupled with mass spectrometry (MS) provides a powerful tool for assessing peak purity and detecting isomeric impurities that might not be resolved by single-dimension chromatography. chromatographyonline.comresearchgate.net

The table below summarizes common analytical methods for assessing stereochemical purity.

| Analytical Method | Principle | Application to this compound |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Can directly determine the enantiomeric purity of this compound. researchgate.net |

| HPLC with Chiral Derivatization | Formation of diastereomers that can be separated on an achiral column. | An indirect method to quantify the enantiomeric ratio. nih.gov |

| Reversed-Phase HPLC | Separation of diastereomers based on differences in polarity. | Useful for assessing the diastereomeric purity of peptide products containing Bzl-D-phe. chromatographyonline.com |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-resolution separation of diastereomeric peptides. researchgate.net |

| 2D-LC-MS | Comprehensive separation using two different chromatographic dimensions coupled to a mass spectrometer. | Advanced analysis for detecting trace isomeric impurities in complex mixtures. chromatographyonline.comresearchgate.net |

Derivatization and Structural Modification Studies

Synthesis of N-Substituted Derivatives (beyond N-benzyl)

While the N-benzyl group offers significant steric protection in peptide synthesis, replacing it with other substituents is a key strategy for modulating a compound's pharmacological profile. vulcanchem.com The primary method for synthesizing N-alkylated amino esters is reductive alkylation. chimia.ch This process typically involves the reaction of the parent amino ester hydrochloride, D-phenylalanine methyl ester hydrochloride (H-D-Phe-OMe·HCl), with various aldehydes in the presence of a reducing agent. chimia.chresearchgate.net

A general procedure involves reacting the amino ester with an aldehyde to form a transient imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation, which can be performed on a range of α-amino methyl esters. chimia.chresearchgate.net This methodology allows for the parallel synthesis of a wide array of N-alkylated derivatives in good purities and moderate to high yields, accommodating a broad spectrum of pharmacologically relevant functional groups on the N-alkyl residue, including pyridyls, indoles, and other heterocycles. chimia.ch

The following table details various N-substituted derivatives of D-phenylalanine methyl ester synthesized via reductive alkylation, showcasing the versatility of this approach.

| N-Substituent | Aldehyde Reactant | Significance of Substituent | Reference |

|---|---|---|---|

| Pyridine-3-ylmethyl | Pyridine-3-carboxaldehyde | Introduces a basic, aromatic heterocyclic moiety, relevant for modifying receptor interactions. | chimia.chresearchgate.net |

| Thiophene-2-ylmethyl | Thiophene-2-carboxaldehyde | Incorporates a different aromatic heterocycle, altering electronic properties and potential for hydrogen bonding. | chimia.ch |

| 4-(Dimethylamino)benzyl | 4-Dimethylamino-benzaldehyde | Adds a strongly electron-donating group and a tertiary amine, impacting basicity and solubility. | chimia.chresearchgate.net |

| (1-Methyl-1H-indol-2-yl)methyl | 1-Methylindole-2-carboxaldehyde | Introduces a bulky, electron-rich indole (B1671886) system, often used to mimic tryptophan side-chain interactions. | chimia.chresearchgate.net |

| 2-Methylbutyl | 2-Methylbutyraldehyde | Adds a branched, non-aromatic alkyl group, increasing lipophilicity. | chimia.chresearchgate.net |

| 4-Methoxybenzyl | Anisaldehyde | Provides an N-alkyl group with moderate electron-donating character. | chimia.ch |

C-Terminal and Side-Chain Modifications for Novel Compound Libraries

The generation of compound libraries for high-throughput screening relies on the systematic modification of a core scaffold. For Bzl-D-phe-ome, both the C-terminal ester and the phenyl side-chain are targets for derivatization, although modifications at the C-terminus are more common and synthetically straightforward.

C-Terminal Modifications

The methyl ester of Bzl-D-phe-ome is a versatile functional group that can be readily modified. It improves solubility in organic solvents and prevents unwanted side reactions during certain synthetic steps. vulcanchem.com The most common modification is its hydrolysis to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to form amides or different esters, respectively. This is a fundamental step in peptide synthesis, where the compound acts as a building block. mdpi.com

Solid-phase peptide synthesis (SPPS) techniques are often employed, where the C-terminal carboxyl group is anchored to a resin, allowing for sequential additions of other amino acids. frontiersin.orgacs.org Alternatively, solution-phase synthesis can be used to create specific ester or amide derivatives. For example, methods have been developed for the synthesis of various C-terminal ester analogs, such as ethyl, isopropyl, and benzyl (B1604629) esters, which are useful for studying structure-activity relationships in bioactive peptides. nih.gov The choice of ester can influence the compound's stability, cell permeability, and pharmacokinetic properties.

| C-Terminal Group | Synthetic Approach | Purpose of Modification | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Base-catalyzed hydrolysis (e.g., LiOH) of the methyl ester. | Serves as a key intermediate for forming peptide bonds or other amide/ester derivatives. | mdpi.com |

| -COOEt (Ethyl Ester) | Esterification of the corresponding carboxylic acid with ethanol (B145695) or transesterification. | Modulates lipophilicity and hydrolysis rate compared to the methyl ester. | nih.gov |

| -COOBn (Benzyl Ester) | Esterification with benzyl alcohol. | Provides a C-terminal protecting group that can be removed by hydrogenolysis. | nih.gov |

| -CONH-R (Amide) | Coupling of the carboxylic acid with a primary or secondary amine using peptide coupling reagents (e.g., HATU, HBTU). | Increases metabolic stability by replacing the labile ester bond with a robust amide bond. | frontiersin.orgnih.gov |

| -CO-Resin (Resin-bound) | Anchoring the C-terminal carboxylate to a solid support (e.g., Wang or Merrifield resin). | Enables efficient stepwise peptide synthesis using SPPS protocols. | frontiersin.orgbachem.com |

Side-Chain Modifications

While the phenyl side-chain of phenylalanine is relatively inert, strategies exist for its modification, typically by starting with a substituted phenylalanine derivative. More broadly in the context of peptide libraries, on-resin modification of other amino acid side-chains within a peptide containing Bzl-D-phe is a powerful technique. acs.org This requires an orthogonal protection strategy, where the side-chain protecting group of a specific residue can be removed without affecting the N-terminal protecting group (e.g., Fmoc) or the resin linkage. acs.org For instance, Alloc or Cbz groups can be selectively removed using palladium catalysis, freeing the side-chain for further functionalization while the peptide remains on the solid support. acs.org This allows for the site-specific introduction of reporter tags, cross-linking agents, or other functionalities to build diverse compound libraries.

Incorporation into Non-Canonical Amino Acid Frameworks and Unnatural Amino Acid Scaffolds

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug design, used to create peptidomimetics with enhanced proteolytic resistance, improved potency, and unique conformational properties. sigmaaldrich.com Bzl-D-phe-ome, as a derivative of a D-amino acid, is itself a non-canonical building block. Its incorporation into peptides can induce specific turns or secondary structures and confer resistance to degradation by endogenous proteases, which typically recognize L-amino acids. mdpi.com

The synthesis of novel molecular scaffolds often utilizes protected amino acids as starting materials. For example, N-acyl α-aminoaldehydes, which can be derived from N-protected amino acids like Boc-D-Phe, are used in Zr-catalyzed reactions with 1,3-dicarbonyls to generate highly substituted 1,3-diacylpyrroles, a class of heterocyclic compounds with potential pharmacological applications. acs.org This represents the construction of a completely new molecular framework from an amino acid precursor.

Furthermore, derivatives of Bzl-D-phe-ome can be incorporated into more complex non-natural backbones, such as aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. researchgate.net The synthesis of these structures involves the use of protected hydrazine (B178648) derivatives that serve as aza-amino acid precursors. researchgate.net Incorporating a D-phenylalanine-like side chain into such a scaffold can profoundly influence the resulting molecule's conformation and biological activity. These strategies demonstrate how a relatively simple building block can be a starting point for creating structurally complex and functionally diverse unnatural molecules. nih.govfrontiersin.org

| Unnatural Framework/Scaffold | Precursor Derived from Phe | Synthetic Strategy | Significance | Reference |

|---|---|---|---|---|

| 1,3-Diacylpyrrole | N-Boc-D-phenylalaninal | Zr(IV)-catalyzed condensation of the aminoaldehyde with a 1,3-dicarbonyl compound. | Creates a novel, stable heterocyclic scaffold from an amino acid. | acs.org |

| Aza-Peptide | N-protected aza-phenylalanine precursor | Incorporation of N-protected alkyl- or arylhydrazines into a peptide chain. | Generates a peptide backbone modification that alters conformational properties and enzymatic stability. | researchgate.net |

| Peptidomimetic | Bzl-D-phe-ome or its derivatives | Standard peptide coupling (solution or solid-phase). | The D-amino acid confers resistance to proteolysis and can induce specific secondary structures. | mdpi.comsigmaaldrich.com |

| Photoreactive Peptide | p-Benzoyl-L-phenylalanine (Bpa) | Site-specific incorporation via nonsense suppression or chemical synthesis. | Allows for photo-crosslinking to study protein-protein interactions (concept applicable to D-amino acids). | frontiersin.orgnih.gov |

Advanced Characterization and Analytical Research in Synthetic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bzl-D-phe-ome hcl and its precursors. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of key functional groups and their connectivity. scielo.org.mxmdpi.com

In the ¹H NMR spectrum of related N-benzoyl amino acid methyl esters, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) and phenyl groups, the methoxy (B1213986) protons of the ester, and the α- and β-protons of the phenylalanine backbone. scielo.org.mx For instance, the methyl ester protons typically appear as a singlet around 3.7 ppm. scielo.org.mx The chemical shifts and coupling constants of the α- and β-protons are particularly important for confirming the amino acid structure. scielo.org.mx

NMR is also a powerful technique for real-time reaction monitoring. magritek.com For example, in the synthesis of N-acetyl-L-phenylalanine, a related derivative, benchtop NMR spectroscopy can be used to track the conversion of the starting material to the product by monitoring the disappearance of the reactant's α-CH signal and the appearance of the product's corresponding signal at a different chemical shift. magritek.com This online monitoring allows for precise control over reaction conditions and endpoints, ensuring high yield and purity. magritek.commagritek.com The direct proportionality between NMR signal amplitude and concentration allows for absolute quantification without the need for extensive calibration. magritek.com

Table 1: Representative ¹H NMR Spectral Data for Phenylalanine Derivatives

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aromatic Protons (Ar-H) | 7.16 - 7.72 | multiplet (m) |

| Amide Proton (NH) | 5.70 - 6.66 | broad singlet (br s) or doublet (d) |

| α-Proton (Hα) | 4.39 - 4.87 | doublet of doublets (dd) or multiplet (m) |

| Methoxy Protons (OCH₃) | 3.61 - 3.82 | singlet (s) |

| β-Protons (Hβ) | 2.82 - 3.34 | multiplet (m) or doublet of doublets (dd) |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule. scielo.org.mxrsc.orgrsc.org

Mass Spectrometry (MS) Techniques (LC-MS, ESI-MS, GC-MS) for Confirmation of Synthetic Intermediates and Products

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of synthetic intermediates and the final this compound product. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for analyzing these types of compounds. nih.gov

ESI-MS is used to verify the mass of the target molecule by detecting its protonated molecular ion [M+H]⁺. biomolther.org For example, in the synthesis of related phenylalanine derivatives, ESI-MS has been used to confirm the molecular weights of the products, with the detected mass corresponding accurately to the theoretical value. nih.gov High-resolution mass spectrometry (HRMS) provides even greater accuracy, allowing for the determination of the elemental composition of the synthesized compounds. mdpi.com

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of components in a reaction mixture before mass analysis. researchgate.net This is invaluable for identifying the desired product, unreacted starting materials, and any side products, thus providing a comprehensive profile of the reaction outcome. biomolther.org For instance, LC-MS analysis has been successfully employed to identify the absolute configurations of N,N-dimethyl phenylalanine derivatives after derivatization. biomolther.org

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after derivatization to increase the volatility of the amino acid derivatives, to analyze the components of a reaction mixture. researchgate.net

Table 2: Mass Spectrometry Data for Confirmation of Phenylalanine Derivatives

| Compound Type | Ionization Technique | Observed Ion (m/z) | Reference |

| N-benzoyl-L-valine methyl ester | ESI-HRMS | [M+H]⁺ 250.1442 | scielo.org.mx |

| Boc-β-Ala-His(Bn)-OMe | ESI | [M+H]⁺ 431.2 | |

| sfGFP with incorporated phenylalanine derivatives | ESI-MS | Varies based on derivative | nih.gov |

| N,N-dimethyl phenylalanine-S-PGME derivative | LC-MS | [M+H]⁺ 341 | biomolther.org |

Advanced Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Isolation of Reaction Components

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones for assessing the purity of this compound and for isolating the target compound from reaction mixtures. chemimpex.com These techniques separate compounds based on their differential interactions with a stationary phase, allowing for precise quantification of the product's purity. mdpi.com

Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. mdpi.comfrontiersin.org The purity of this compound is often specified as ≥99% as determined by HPLC. chemimpex.com Different methods can be developed by varying the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the desired product from any impurities. frontiersin.org For example, in the analysis of phenylalanine enantiomers, a C18 column was used with a mobile phase of acetonitrile (B52724) and a sodium dihydrogen phosphate (B84403) buffer. mdpi.com

Preparative HPLC is employed for the isolation and purification of the final compound. rsc.org By scaling up the analytical method, larger quantities of the reaction mixture can be injected, and the fraction corresponding to the pure product can be collected. This is essential for obtaining highly pure material required for subsequent research applications. The isolation of individual amino acids, including phenylalanine, from complex mixtures has been successfully achieved using preparative HPLC with a C18 column. frontiersin.org

UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov This makes it a valuable tool for high-throughput analysis and for detecting even trace impurities.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in its solid state. This technique is invaluable for unambiguously determining the stereochemistry and conformational preferences of this compound and related derivatives. frontiersin.org

By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom. This allows for the confirmation of the relative and absolute stereochemistry, as well as the measurement of bond lengths, bond angles, and torsion angles. upc.edu

Studies on related N-methylated cyclic dipeptides derived from phenylalanine have utilized X-ray crystallography to determine their crystal structures. acs.org Similarly, the crystal structure of a hypervalent iodine(III) reagent used in peptide synthesis, which can be used to create derivatives of phenylalanine, was elucidated by X-ray crystallography, revealing a distorted T-shaped geometry. frontiersin.org The analysis of various L-phenylalanine derivatives has shown that the conformation can vary between unfolded and folded states depending on the ionization state of the molecule. researchgate.net

This detailed structural information is crucial for understanding the molecule's intrinsic conformational biases, which can influence its biological activity and its behavior in solution.

Circular Dichroism Spectroscopy for Conformational Studies of Derived Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, particularly peptides derived from this compound. rsc.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional structure.

When this compound is incorporated into a peptide chain, CD spectroscopy can provide insights into the peptide's secondary structure, such as the presence of α-helices, β-sheets, or random coils. subr.edu For example, studies on stapled peptides containing phenylalanine derivatives have used CD spectroscopy to assess their helicity. beilstein-journals.org An increase in helicity is often indicated by characteristic CD signals, such as minima around 208 and 222 nm and a maximum around 190 nm. beilstein-journals.org

Furthermore, CD spectroscopy can be used to investigate how the conformation of a peptide is influenced by environmental factors such as solvent polarity, temperature, and pH. subr.edu By monitoring changes in the CD spectrum under different conditions, researchers can gain a deeper understanding of the conformational stability and dynamics of peptides containing the Bzl-D-phe-ome residue. This information is critical for designing peptides with specific, stable conformations for various applications.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Space Exploration of Derived Compounds

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time. uu.nl For peptides derived from Bzl-D-phe-ome hcl, MD simulations reveal how modifications to the amino acid structure influence their three-dimensional shape and flexibility, which are critical for biological activity.

For instance, MD simulations have shown that benzyl-protected phenylalanine residues can stabilize α-helical conformations in peptides, a property attributed to hydrophobic interactions. vulcanchem.com This stabilization is particularly relevant in the design of antimicrobial peptides that interact with lipid bilayers. vulcanchem.com The conformational dynamics of dipeptides, such as those containing phenylalanine, are explored using techniques like bias-exchange metadynamics to thoroughly sample the backbone (φ, ψ) angle distributions. nih.gov These simulations, often performed using software packages like GROMACS and AMBER with force fields such as GROMOS96 and ff99SB, provide a detailed picture of the accessible conformations in different environments. uu.nldergipark.org.tr

In a study on HIV-1 capsid binders, MD simulations were used to investigate the binding mode of phenylalanine derivatives to the CA hexamer. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots derived from these simulations indicated the stability of the compound-protein complex and the flexibility of different parts of the molecule. mdpi.com For example, simulations of the compound I-19 in complex with HIV-1 CA revealed that it maintained 6–7 binding forces with the active site throughout the simulation. mdpi.com

The table below summarizes key parameters often analyzed in MD simulations of such compounds.

| Simulation Parameter | Description | Relevance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecular conformation and the convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Highlights flexible regions of the molecule, which can be important for binding to receptors. |

| Backbone Dihedral Angles (φ, ψ) | Describe the rotation around the N-Cα and Cα-C bonds of the peptide backbone. | Determines the secondary structure (e.g., α-helix, β-sheet) of the peptide. |

| Interaction Energy | The energy of interaction between the ligand and its target, often broken down into components like electrostatic and van der Waals forces. | Quantifies the strength of binding and identifies key residues involved in the interaction. |

Quantum Chemical Calculations (e.g., DFT) for Reactivity Predictions and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of molecules derived from this compound. researchgate.netresearchgate.net These methods provide a fundamental understanding of chemical transformations at the atomic level.

DFT calculations have been instrumental in studying the mechanisms of peptide bond formation. For example, in a study of a peptide coupling reaction mediated by a benziodoxole-based reagent, DFT calculations revealed that the rate-limiting step was the nucleophilic attack of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), on the reagent. frontiersin.org Similarly, DFT has been used to elucidate the mechanism of the Clauson-Kaas reaction for the pyrrole (B145914) protection of L-phenylalanine, proposing a new pathway initiated by a zwitterionic species. rsc.org

The reactivity of phenylalanine derivatives has also been explored in other contexts. For instance, DFT calculations were used to study the adsorption structures and geometric configurations of phenylalanine derivatives on Germanium(100) surfaces, which is relevant for the development of self-assembled monolayers. researchgate.net These calculations helped identify the most favorable adsorption structures and the influence of linker chain length on the orientation of the phenyl rings. researchgate.net

Furthermore, DFT is used to calculate various molecular properties that correlate with reactivity and stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

The table below presents examples of properties calculated using DFT and their significance.

| Calculated Property | Description | Significance in Reactivity and Mechanistic Studies |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap indicates chemical reactivity and kinetic stability. |

| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate between reactants and products. | Determines the activation energy and the rate of a chemical reaction. DFT is used to locate and characterize TS structures. |

| Reaction Pathway Analysis | Mapping the potential energy surface along the reaction coordinate. | Elucidates the step-by-step mechanism of a reaction, identifying intermediates and transition states. |

| Vibrational Frequencies | Calculation of the vibrational modes of a molecule. | Used to characterize stationary points on the potential energy surface (minima and transition states) and to calculate zero-point vibrational energies and thermodynamic properties. nih.gov |

Computational Docking Studies of Derived Peptides or Analogs with Biological Targets

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used to understand the structural basis of molecular recognition and to screen for potential drug candidates.

For peptides and analogs derived from this compound, docking studies provide insights into their binding modes within the active sites of enzymes or receptors. For example, in a study of dipeptidyl peptidase IV (DPP-IV) inhibitors, molecular docking was used to explore the binding of 73 β-phenylalanine derivatives. nih.gov The results helped to understand the key interactions responsible for inhibitory activity and guided the interpretation of 3D-QSAR models. nih.gov

Similarly, docking studies were performed on phenylalanine derivatives as VLA-4 antagonists. acs.org By docking a known antagonist, TR-14035, into a homology model of the VLA-4 headpiece, researchers could interpret the 3D-QSAR model and gain insights that are fruitful for the design of new, potent antagonists. acs.org In another study, the interaction of an Ile-Phe dipeptide with PI3-kinase was investigated using molecular docking to understand its potential role in the context of Alzheimer's disease. dergipark.org.tr

The table below summarizes the key outputs of a typical molecular docking study.

| Docking Output | Description | Importance for Mechanistic Understanding |

| Binding Affinity/Docking Score | A predicted value representing the strength of the interaction between the ligand and the receptor. | Lower binding energy values suggest a more stable complex and potentially higher biological activity. mdpi.com |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and key amino acid residues of the target protein. mdpi.commdpi.com |

| Interacting Residues | The specific amino acid residues in the receptor's binding site that form interactions with the ligand. | Identifies the "hot spots" for binding, which is crucial for understanding the mechanism of action and for designing more specific and potent molecules. |

| Pharmacophore Model | An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. | Can be derived from docking results to guide the design of new compounds with improved binding characteristics. rsc.orgacs.org |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational modeling plays a vital role in establishing quantitative structure-activity relationships (QSAR), which use statistical methods to correlate physicochemical properties of molecules with their activities. researchgate.net

For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity.

A 3D-QSAR study on 73 β-phenylalanine derivatives as DPP-IV inhibitors yielded highly predictive CoMFA and CoMSIA models. nih.gov The analysis of the contour maps from these models helped to identify the structural requirements for potent inhibition, providing a roadmap for designing the next generation of inhibitors. nih.gov In another example, a systematic SAR analysis of ultra-short glucagon-like peptide-1 receptor (GLP-1R) agonists, which included phenylalanine modifications, was conducted. mdpi.comnih.gov This led to a deeper understanding of how specific structural changes, such as α-methylation, influenced agonist potency. mdpi.comnih.gov

The table below outlines the key components and outcomes of computational SAR studies.

| SAR/QSAR Component | Description | Role in Computational Modeling |

| Molecular Descriptors | Numerical values that characterize specific properties of a molecule (e.g., steric, electronic, hydrophobic). | These are the independent variables in a QSAR model that are correlated with biological activity. |

| Biological Activity Data (e.g., IC₅₀, EC₅₀) | Quantitative measure of the effectiveness of a compound for a specific biological response. | This is the dependent variable in a QSAR model. Often used as its negative logarithm (pIC₅₀, pEC₅₀). nih.gov |

| Statistical Model (e.g., CoMFA, CoMSIA) | Mathematical model that relates the molecular descriptors to the biological activity. | Provides a predictive equation and visual contour maps to guide molecular design. nih.govresearchgate.net |

| Model Validation | The process of assessing the predictive power of the QSAR model, often using a test set of compounds not included in model generation. | Ensures the reliability and robustness of the model for predicting the activity of new, untested compounds. nih.gov |

Biochemical Research Applications Mechanistic and in Vitro Focus

Studies of Enzyme-Substrate Interactions and Inhibition Mechanisms using Derived Peptides

Bzl-D-phe-ome hcl serves as a crucial starting material for the synthesis of peptides designed to investigate enzyme kinetics and inhibition. The D-configuration of the phenylalanine residue and the presence of the benzyl (B1604629) group can confer resistance to proteolytic degradation, making the resulting peptides stable probes for studying proteases. mdpi.com

Researchers synthesize peptide sequences incorporating the Bzl-D-phe moiety to explore the specificity and mechanisms of various proteases. For instance, dipeptides containing D-phenylalanine derivatives have been developed to study the inhibition of chymotrypsin (B1334515), a well-characterized serine protease. nih.gov In one study, the dipeptide benzylamide H-D-Thr-L-Phe-NH-CH2-C6H5 was found to be a potent competitive inhibitor of chymotrypsin, with an inhibition constant (Ki) of 4.5 µM. nih.gov This inhibitory effect is attributed to the binding of the amide-benzyl group at the enzyme's S1 specificity pocket, which favors aromatic residues, while another part of the molecule interacts with the S2 or S1' site. nih.gov

The synthesis of a series of related peptide inhibitors, where the linker between the phenyl group and the amide varies, has demonstrated that inhibitory potency is highly dependent on the precise structure, highlighting its utility in mapping enzyme active sites. nih.gov For example, modifying the benzyl group by adding a fluorine atom at the para-position enhanced inhibitory activity approximately five-fold, demonstrating how derivatives of Bzl-D-phe can be used to probe electronic and steric effects within an enzyme's active site. nih.gov

Similarly, peptides incorporating D-Phe have been used to create synthetic substrates for other proteases, such as thrombin. The peptide D-Phe-Pip-Arg-pNA (S-2238), where Pip is pipecolic acid, is a widely used chromogenic substrate in assays for thrombin activity. mdpi.com The D-Phe residue at this position contributes to the substrate's specificity and interaction with the enzyme's active site.

Table 1: Examples of Bzl-D-phe Derived Peptides in Enzyme Inhibition Studies

| Enzyme | Derived Peptide/Substrate | Type of Study | Key Finding |

|---|---|---|---|

| Chymotrypsin | H-D-Thr-L-Phe-NH-CH2-C6H5 | Competitive Inhibition | Potent inhibitor with Ki = 4.5 x 10⁻⁶ M. nih.gov |

| Chymotrypsin | H-D-Thr-L-Phe-NH-CH2-C6H4(p-F) | Competitive Inhibition | 5-fold enhanced activity over the non-fluorinated parent compound. nih.gov |

Investigations of Receptor Binding and Ligand Recognition in Model Systems

The unique stereochemistry and conformational properties imparted by the Bzl-D-phe moiety are exploited in the design of ligands for studying receptor binding and molecular recognition. The incorporation of D-amino acids like D-phenylalanine into peptides can stabilize specific secondary structures, such as β-turns, which are often critical for receptor recognition. researchgate.net

In the field of opioid receptor research, for example, peptides containing D-amino acids are frequently synthesized to enhance receptor affinity and selectivity. The tetrapeptide Tyr-D-Ala-Phe-Phe-NH2 (TAPP) is a known ligand, and analogs have been created by replacing amino acids with their β-homo-amino acid counterparts to study how these changes affect binding to µ- and δ-opioid receptors. researchgate.net While not directly using this compound, this research exemplifies the principle of using D-phenylalanine derivatives to probe receptor interactions.